13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione
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Description
13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is a useful research compound. Its molecular formula is C25H26N2O2 and its molecular weight is 386.495. The purity is usually 95%.
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Biological Activity
The compound 13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione , often referred to as a piperidine derivative of epipyrroloanthracene, has garnered attention for its potential biological activities. This article explores its synthesis, biological characterization, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features a complex polycyclic structure with a piperidine moiety that may influence its pharmacological properties. The molecular formula is C25H24N2O3, with a molecular weight of approximately 400.478 g/mol. The structure includes multiple functional groups that can interact with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that derivatives of piperidine often exhibit significant affinity for dopamine and norepinephrine transporters, which are crucial in the modulation of mood and behavior .
In Vitro Studies
In vitro studies have demonstrated that compounds structurally similar to This compound can inhibit the uptake of dopamine (DAT) and norepinephrine (NET) with low nanomolar potency. For instance, a related piperidine analog showed a Ki value of 6.23 nM for DAT and 7.56 nM for NET . This suggests that the compound may possess psychoactive properties that could be harnessed for therapeutic purposes.
Case Studies
- Antidepressant Activity : A study on piperidine derivatives indicated their potential as antidepressants by enhancing monoamine levels in the brain . The specific compound could exhibit similar effects due to its structural characteristics.
- Neuroprotective Effects : Research has suggested that compounds with similar structures may provide neuroprotection against oxidative stress and neuroinflammation . This could be particularly relevant in the context of neurodegenerative diseases.
Data Tables
Property | Value |
---|---|
Molecular Formula | C25H24N2O3 |
Molecular Weight | 400.478 g/mol |
Ki for DAT | ~6.23 nM |
Ki for NET | ~7.56 nM |
Potential Applications | Antidepressant, Neuroprotective |
Properties
IUPAC Name |
17-(2-piperidin-1-ylethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-24-22-20-16-8-2-3-9-17(16)21(19-11-5-4-10-18(19)20)23(22)25(29)27(24)15-14-26-12-6-1-7-13-26/h2-5,8-11,20-23H,1,6-7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTOQWJOLCMWER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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